Hexyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate
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Overview
Description
9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester is a complex organic compound with the molecular formula C20H17N3O9 and a molecular weight of 443.368 . This compound is known for its unique structural features, which include a fluorene backbone substituted with nitro groups and a hexyl ester moiety. It is primarily used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester involves several steps. One common synthetic route includes the nitration of 9H-fluorene-4-carboxylic acid to introduce nitro groups at the 2, 5, and 7 positions. This is followed by the oxidation of the fluorene ring to form the 9-oxo derivative. Finally, esterification with hexanol yields the desired hexyl ester .
Chemical Reactions Analysis
9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be substituted with other alkyl or aryl groups through transesterification reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s nitro groups and ester functionality make it useful in studying enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, which can generate reactive intermediates that interact with biological molecules. The ester functionality allows the compound to be hydrolyzed, releasing the active carboxylic acid and alcohol moieties. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and cellular processes .
Comparison with Similar Compounds
Similar compounds to 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester include:
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester: This compound has a similar structure but with a methoxy-ethyl ester group instead of a hexyl ester.
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid undecyl ester: This compound features an undecyl ester group, providing different physical and chemical properties.
Properties
CAS No. |
62901-53-5 |
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Molecular Formula |
C20H17N3O9 |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
hexyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate |
InChI |
InChI=1S/C20H17N3O9/c1-2-3-4-5-6-32-20(25)15-9-11(21(26)27)7-13-17(15)18-14(19(13)24)8-12(22(28)29)10-16(18)23(30)31/h7-10H,2-6H2,1H3 |
InChI Key |
GPFNVXACSOQIPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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